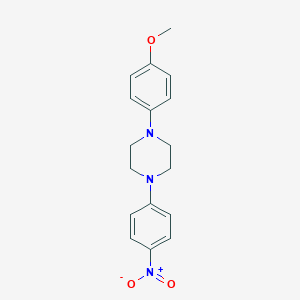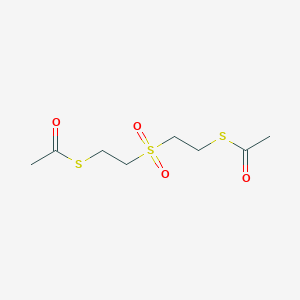
Bis(2-acetylmercaptoethyl) sulfone
Overview
Description
Bis(2-acetylmercaptoethyl) sulfone is a chemical compound with the molecular formula C8H14O4S3 . It is used in proteomics research .
Synthesis Analysis
The synthesis of Bis(2-acetylmercaptoethyl) sulfone involves a reaction with triethylamine in N,N-dimethyl-formamide for 36 hours at ambient temperature .Molecular Structure Analysis
The Bis(2-acetylmercaptoethyl) sulfone molecule contains a total of 29 atoms. There are 14 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 3 Sulfur atoms . The molecule contains a total of 28 bonds, including 14 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 thioesters (aliphatic), and 1 sulfone .Scientific Research Applications
Synthesis of Aromatic Polysulfones
“Bis(2-acetylmercaptoethyl) sulfone” can be used in the synthesis of aromatic polysulfones . These polymers contain a sulfonic group and are known for their high thermal resistance and strength properties in a wide range of temperatures . They are classified as high-performance polymers and are used in various high-technology areas such as machine engineering, electronics, aviation, robotics, and medicine .
Creation of High Molecular Compounds
This compound can be used to create high molecular compounds with thermal stability up to 450°C . This makes them suitable for applications that require materials to withstand high temperatures .
Development of Proton Conductive Materials
“Bis(2-acetylmercaptoethyl) sulfone” can be used in the development of proton conductive materials . For instance, it has been used to synthesize carded polysulfones, which showed half the proton conductivity of the Nafion 211 commercial polymer .
Production of Reactive Organic Intermediates
“Bis(2-acetylmercaptoethyl) sulfone” can be used as a starting material for the production of reactive organic intermediates . These intermediates can be used in various synthetic pathways, including Michael and Knoevenagel reactions .
Synthesis of Acetylenes, Allenes, and Chalcones
This compound can be used in the synthesis of acetylenes, allenes, and chalcones . These are important compounds used in various chemical reactions and have applications in different fields of chemistry .
Production of Vinyl Sulfones and Polyfunctionalized 4H-Pyrans
“Bis(2-acetylmercaptoethyl) sulfone” can be used in the production of vinyl sulfones and polyfunctionalized 4H-pyrans . These compounds have various applications in organic chemistry .
properties
IUPAC Name |
S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPLQMZIDPXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)CCSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437615 | |
| Record name | Bis(2-acetylmercaptoethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-acetylmercaptoethyl) sulfone | |
CAS RN |
17096-46-7 | |
| Record name | Bis(2-acetylmercaptoethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




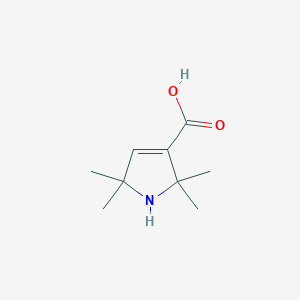
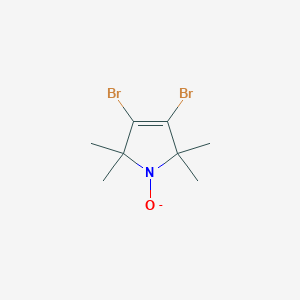
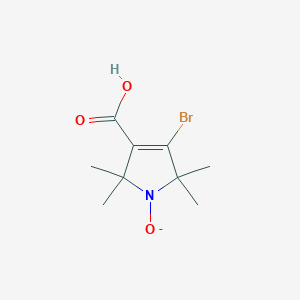
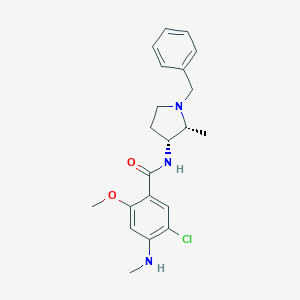


![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
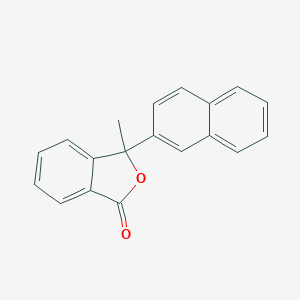
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
